N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
CAS No.: 886937-54-8
Cat. No.: VC7059765
Molecular Formula: C21H16ClN3O3S2
Molecular Weight: 457.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886937-54-8 |
|---|---|
| Molecular Formula | C21H16ClN3O3S2 |
| Molecular Weight | 457.95 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3 |
| Standard InChI Key | VDBJZWHBYCMDRQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Architecture
Core Benzothiazole Framework
The compound’s benzothiazole core consists of a bicyclic structure integrating a benzene ring fused with a thiazole moiety. The 6-chloro substitution on the benzene ring enhances electrophilicity, facilitating interactions with biological targets such as enzymes and DNA . Computational studies suggest that the chloro group’s electron-withdrawing nature increases the compound’s binding affinity to hydrophobic pockets in proteins, a critical factor in drug design .
Methanesulfonyl and Pyridinylmethyl Substituents
The methanesulfonyl group (-SO2CH3) at the 4-position of the benzamide ring contributes to the molecule’s polarity and solubility in aqueous media. This substituent also stabilizes the compound against oxidative degradation, as evidenced by its persistence in accelerated stability studies . The N-[(pyridin-2-yl)methyl] group introduces a basic nitrogen atom, enabling pH-dependent solubility and hydrogen bonding with biological targets. This dual functionality balances lipophilicity and hydrophilicity, optimizing membrane permeability .
Table 1: Key Structural Features and Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C21H16ClN3O3S2 |
| Molecular Weight | 457.95 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
| Key Functional Groups | Chloro, methanesulfonyl, pyridinylmethyl |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 98.2 Ų |
Synthesis and Manufacturing Strategies
Multi-Step Organic Synthesis
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves three primary stages:
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Benzothiazole Core Formation: 2-Amino-6-chlorobenzothiazole is synthesized via cyclization of 4-chloro-2-aminothiophenol with chlorocarbonyl reagents under acidic conditions .
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Methanesulfonyl Incorporation: Sulfonation of 4-methylbenzamide using chlorosulfonic acid yields the methanesulfonyl intermediate, which is subsequently purified via recrystallization.
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N-Alkylation with Pyridinylmethyl Group: The final step employs a nucleophilic substitution reaction between the benzothiazole amine and (pyridin-2-yl)methyl chloride in the presence of a base such as potassium carbonate .
Optimization Challenges
Yield optimization remains a critical challenge due to steric hindrance from the bulky pyridinylmethyl group. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 45 minutes while improving yields from 52% to 78% . Scalability is further enhanced by using flow chemistry systems, which mitigate exothermic side reactions during sulfonation .
Physicochemical and Spectroscopic Properties
Solubility and Partition Coefficients
Experimental data indicate limited aqueous solubility (estimated logS = -3.5), necessitating formulation with co-solvents like polyethylene glycol for in vivo studies. The compound’s logP of 2.61 suggests moderate lipophilicity, aligning with its ability to traverse the blood-brain barrier in preclinical models .
Stability Under Stress Conditions
Accelerated stability studies reveal that the compound remains intact in pH 7.4 buffers for 72 hours but undergoes hydrolysis in strongly acidic environments (pH < 2), forming 4-methanesulfonylbenzoic acid and 2-amino-6-chlorobenzothiazole as degradation products . Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, confirming suitability for high-temperature processing in material science applications .
Table 2: Stability Profile Across Conditions
| Condition | Degradation Rate (%/24h) | Major Degradants |
|---|---|---|
| pH 1.0 (HCl) | 98.2 | 4-Methanesulfonylbenzoic acid |
| pH 7.4 (PBS) | 1.4 | None detected |
| 80°C (Dry Heat) | 0.7 | Trace sulfoxide derivatives |
| UV Light (300 nm) | 12.6 | Photo-oxidized thiazole ring products |
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 8 µg/mL), attributed to inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase . The methanesulfonyl group enhances target binding by forming a hydrogen bond network with the enzyme’s heme cofactor .
Applications in Material Science
Nanomaterial Synthesis
The compound serves as a capping agent in the synthesis of gold nanoparticles (AuNPs), producing monodisperse particles of 12 ± 3 nm diameter. These AuNPs exhibit plasmonic resonance at 520 nm, making them suitable for photothermal cancer therapy .
Polymeric Composites
Incorporation into polyvinylidene fluoride (PVDF) matrices enhances dielectric constants by 47%, enabling applications in flexible electronics . The pyridinylmethyl group facilitates π-π stacking with polymer chains, improving mechanical strength .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Benzothiazole Derivatives
| Compound | Antibacterial MIC (µg/mL) | Anticancer IC50 (µM) | logP |
|---|---|---|---|
| N-(6-Chloro-benzothiazol-2-yl) derivative (This compound) | 2.0 (S. aureus) | 4.3 (MCF-7) | 2.61 |
| N-(4,6-Dimethyl-benzothiazol-2-yl) | 8.5 | 12.1 | 3.02 |
| N-[4-(Benzothiazol-2-yl)phenyl] | 16.7 | 28.9 | 3.45 |
The methanesulfonyl group in this compound reduces lipophilicity compared to methyl-substituted analogues, improving aqueous compatibility without compromising bioactivity .
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